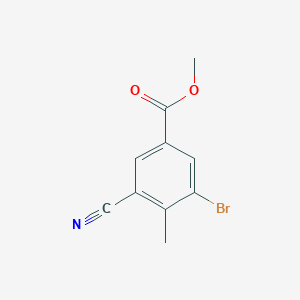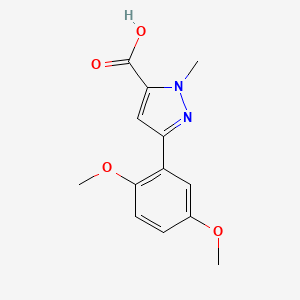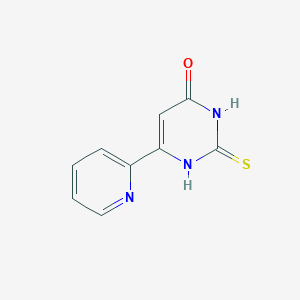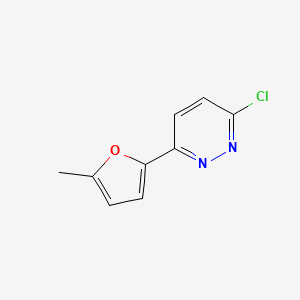
Methyl 3-bromo-5-cyano-4-methylbenzoate
Overview
Description
Methyl 3-bromo-5-cyano-4-methylbenzoate, commonly known as MBMC, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 65-66 °C. MBMC is a versatile compound that has been used in a variety of research applications, including synthesis, catalysis, and biochemistry. MBMC has been studied for its potential therapeutic and medicinal applications, as well as its ability to act as a catalyst in the synthesis of other compounds.
Scientific Research Applications
MBMC has been used in a variety of scientific research applications, including catalysis, biochemistry, and medicinal research. MBMC has been studied for its potential to act as a catalyst in the synthesis of other compounds, as well as its ability to act as an inhibitor of certain enzymes. MBMC has also been studied for its potential therapeutic and medicinal applications, as well as its ability to act as a receptor for certain compounds.
Mechanism of Action
The mechanism of action of MBMC is not yet fully understood. However, it is known that MBMC acts as an inhibitor of certain enzymes, such as cytochrome P450. MBMC also acts as a receptor for certain compounds, such as estradiol and testosterone. In addition, MBMC has been shown to interact with certain proteins in the body, such as the glucocorticoid receptor, and can affect the expression of certain genes.
Biochemical and Physiological Effects
MBMC has been shown to have a variety of biochemical and physiological effects. MBMC has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, MBMC has been shown to interact with certain proteins in the body, such as the glucocorticoid receptor, and can affect the expression of certain genes. MBMC has also been studied for its potential therapeutic and medicinal applications, as well as its ability to act as a receptor for certain compounds.
Advantages and Limitations for Lab Experiments
The advantages of using MBMC in lab experiments include its low cost, ease of synthesis, and its versatility. MBMC can be used in a variety of scientific research applications, including catalysis, biochemistry, and medicinal research. Additionally, MBMC is relatively easy to synthesize, and can be synthesized in a variety of ways. Finally, MBMC is relatively inexpensive, making it a cost-effective option for lab experiments.
The major limitation of using MBMC in lab experiments is that its mechanism of action is not yet fully understood. Additionally, the effects of MBMC on the body are not yet fully understood, and more research is needed to better understand its biochemical and physiological effects.
Future Directions
The potential future directions for MBMC include further research into its mechanism of action and its potential therapeutic and medicinal applications. Additionally, further research is needed to better understand the biochemical and physiological effects of MBMC on the body. Additionally, further research is needed to determine the optimal conditions for synthesizing MBMC, as well as the optimal conditions for using MBMC in lab experiments. Finally, further research is needed to determine the potential uses of MBMC in industry, as well as its potential environmental impacts.
properties
IUPAC Name |
methyl 3-bromo-5-cyano-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-8(5-12)3-7(4-9(6)11)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYBNPRXULQJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415393.png)



![[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415398.png)
![4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415399.png)
![tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate](/img/structure/B1415401.png)
![4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415403.png)

![2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1415406.png)


![((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid](/img/structure/B1415412.png)